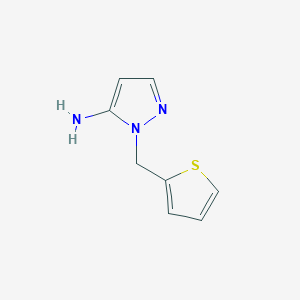

1-(Thiophène-2-ylméthyl)-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring. The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. Thiophene derivatives are known for their diverse biological activities, while pyrazole derivatives are often explored for their pharmacological properties.

Applications De Recherche Scientifique

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Thiophene-based compounds have been known to exhibit a variety of biological activities, suggesting that they interact with multiple targets .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biological pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of biological activities, suggesting that they can induce significant changes at the molecular and cellular levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This can be followed by further reactions to introduce the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as catalytic amidation of carboxylic acid substrates with amines . The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Comparaison Avec Des Composés Similaires

Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.

Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.

Uniqueness: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is unique due to the combination of the thiophene and pyrazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to compounds with only one of these rings .

Activité Biologique

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine involves various methodologies that often include the reaction of thiophene derivatives with pyrazole compounds. The compound's structure features a pyrazole ring fused with a thiophene moiety, which is critical for its biological activity.

Chemical Structure:

- Molecular Formula: C₉H₈N₂S

- Molecular Weight: 180.24 g/mol

- Key Functional Groups: Thiophene ring, pyrazole ring

Biological Activities

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, demonstrate significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli in disk diffusion assays .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine has also shown promise as an anticancer agent. It is believed to interact with key molecular targets involved in cancer proliferation and survival pathways. For example, it has been reported to inhibit BRAF(V600E) kinase activity, which is crucial in certain types of cancers .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is essential for optimizing its biological activity. Modifications to the thiophene or pyrazole rings can significantly influence its potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Methyl group on thiophene | Increases antimicrobial activity |

| Halogen substitutions | Can enhance anticancer properties |

| Alkyl substitutions on pyrazole | Modulates anti-inflammatory effects |

Case Studies

Several studies have highlighted the biological efficacy of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine:

- Antimicrobial Efficacy : A study evaluated the compound against a panel of bacteria and fungi, demonstrating broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Mechanism : Another investigation focused on its mechanism of action in inhibiting LPS-induced inflammation in macrophages, revealing a significant reduction in NO production and cytokine release, indicating potential therapeutic applications for inflammatory diseases .

- Anticancer Activity : Research exploring its effect on cancer cell lines showed that the compound induced apoptosis in BRAF(V600E) mutant cells through modulation of key signaling pathways involved in cell survival and proliferation .

Propriétés

IUPAC Name |

2-(thiophen-2-ylmethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h1-5H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEVMOCBDLBBKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368872 |

Source

|

| Record name | 1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4394-26-7 |

Source

|

| Record name | 1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.